molecular formula C8H6ClN B128450 2-Chlorobenzyl cyanide CAS No. 2856-63-5

2-Chlorobenzyl cyanide

Cat. No.: B128450
CAS No.: 2856-63-5
M. Wt: 151.59 g/mol
InChI Key: MRDUURPIPLIGQX-UHFFFAOYSA-N
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Description

2-Chlorobenzyl cyanide, also known as 2-chlorophenylacetonitrile, is an organic compound with the molecular formula C8H6ClN. It is a derivative of benzyl cyanide, where a chlorine atom is substituted at the ortho position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzyl cyanide can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs in an organic solvent such as toluene at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

2-Chlorobenzyl cyanide serves as a vital intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the synthesis of clopidogrel, a widely used platelet aggregation inhibitor. The presence of the chlorine atom enhances its reactivity, making it suitable for nucleophilic substitution reactions, which are fundamental in organic synthesis.

Biological Studies

The compound is employed in biological research to study enzyme inhibition and cellular processes. Its role as a precursor for bioactive molecules allows researchers to explore its effects on cellular signaling pathways and gene expression.

Medicinal Chemistry

In medicinal chemistry, this compound is recognized for its potential therapeutic applications. Research indicates that derivatives of this compound may exhibit significant biological activity, warranting further investigation into their pharmacological properties.

Industrial Applications

In industrial settings, this compound is used for producing specialty chemicals and as a reagent in various organic reactions. Its unique chemical structure allows it to participate in diverse synthetic pathways.

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

CompoundStructureKey Differences
Benzyl cyanideC6H5CH2CNLacks chlorine atom; lower reactivity
4-Chlorobenzyl cyanideC6H4ClCH2CNChlorine at para position; different reactivity profile
2-Bromobenzyl cyanideC6H4BrCH2CNBromine instead of chlorine; different reactivity
2-Fluorobenzyl cyanideC6H4FCH2CNFluorine instead of chlorine; different properties

Case Study 1: Synthesis of Clopidogrel

Research has demonstrated that this compound plays a crucial role in synthesizing clopidogrel through a series of chemical transformations involving nucleophilic substitution and coupling reactions. The efficiency of these processes underscores the compound's significance in pharmaceutical manufacturing.

Case Study 2: Enzyme Inhibition Studies

In studies focusing on enzyme inhibition, this compound has been used to investigate its effects on specific biochemical pathways. Preliminary findings suggest that this compound can modulate enzyme activity, providing insights into its potential therapeutic applications.

Toxicological Profile

While exploring its applications, it is essential to consider the toxicological aspects of this compound:

  • Acute Toxicity : Classified as toxic if swallowed or inhaled (Category 1 and Category 3 respectively).
  • Irritation Potential : Causes skin and eye irritation (Category 2).
  • Safety Precautions : Handling requires protective equipment due to its hazardous nature.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl cyanide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The nitrile group can participate in nucleophilic addition reactions, while the benzyl group can undergo electrophilic substitution. In biological systems, it can inhibit enzymes by binding to active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison: 2-Chlorobenzyl cyanide is unique due to the presence of the chlorine atom at the ortho position, which influences its reactivity and physical properties. Compared to benzyl cyanide, it has higher reactivity in nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom. This makes it a valuable intermediate in the synthesis of more complex molecules .

Biological Activity

2-Chlorobenzyl cyanide (CAS Number: 2856-63-5) is an organic compound with the molecular formula C8_8H6_6ClN and a molecular weight of 151.593 g/mol. It is known for its applications in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals such as clopidogrel, a platelet aggregation inhibitor . This article explores the biological activity of this compound, focusing on its toxicological profile, potential therapeutic uses, and relevant case studies.

  • IUPAC Name : this compound
  • Other Names : o-Chlorobenzyl cyanide, 2-Chlorophenylacetonitrile
  • Molecular Structure :
C8H6ClN\text{C}_8\text{H}_6\text{ClN}

Toxicological Profile

This compound exhibits significant acute toxicity. It has been classified under acute toxicity categories due to its potential harmful effects upon exposure. The compound can cause irritation to the skin and respiratory system, and ingestion can lead to severe health consequences, including metabolic acidosis and respiratory failure .

Acute Toxicity Data

Exposure RouteToxicity ClassificationLethal Dose (LD50)
OralAcute Tox. 3Approx. 250 mg/kg
DermalSkin Irrit. 2Not specified
InhalationRespiratory IrritationNot specified

The compound's toxic effects are primarily due to its ability to inhibit cytochrome c oxidase, disrupting cellular respiration and leading to cellular hypoxia .

The biological activity of this compound is largely attributed to its cyanide group, which is known to interfere with mitochondrial respiration. When metabolized, it can release free cyanide ions that bind to cytochrome c oxidase in the electron transport chain, inhibiting ATP production and leading to cell death through anaerobic metabolism .

Case Studies

  • Acute Cyanide Poisoning in Industrial Settings : A case reported in a jewelry factory highlighted the risks associated with handling compounds containing cyanide. A worker experienced acute toxicity after exposure to potassium cyanide, which shares similar mechanisms with this compound. The patient required immediate medical intervention using antidotes such as sodium nitrite and sodium thiosulfate .
  • Toxicological Assessment : In laboratory studies, exposure to varying concentrations of this compound demonstrated dose-dependent cytotoxic effects in human cell lines, with significant decreases in cell viability observed at concentrations above 100 µM .

Potential Therapeutic Uses

Despite its toxicity, there is ongoing research into the potential therapeutic applications of compounds related to this compound. For instance, derivatives of this compound are being investigated for their roles in drug development targeting platelet aggregation pathways .

Q & A

Q. Basic: What are the standard methods for synthesizing 2-Chlorobenzyl cyanide in laboratory settings?

Methodological Answer:
this compound (CAS 2856-63-5) is typically synthesized via nucleophilic substitution, where a chlorobenzyl halide reacts with a cyanide source (e.g., KCN or NaCN) under controlled conditions. Key steps include:

  • Reagent Preparation : Use anhydrous solvents (e.g., DMF or acetone) to minimize hydrolysis .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Purification : Distillation (boiling point: 240–242°C) or recrystallization (melting point: 24°C) to isolate the product .
  • Characterization : Validate purity via GC (e.g., DB-1 column, 10°C/min ramp to 250°C) and 1^1H-NMR (CDCl3_3 solvent, δ 4.3–4.5 ppm for –CH2_2CN) .

Q. Advanced: How can reaction conditions be optimized to improve yield in cyanide substitution reactions?

Methodological Answer:
Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance cyanide nucleophilicity but require strict moisture control .
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
  • Real-Time Monitoring : TLC or inline GC-MS tracks intermediate formation and adjusts reaction time dynamically .
  • Byproduct Mitigation : Lower temperatures (40–50°C) reduce hydrolysis of the nitrile group to carboxylic acids .

Q. Basic: What analytical techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:

  • GC Analysis : Use a DB-1 column (30 m × 0.25 mm) with FID detection; retention time ~12.5 min under 10°C/min gradient .
  • NMR Spectroscopy : 1^1H-NMR in CDCl3_3 shows characteristic peaks: aromatic protons (δ 7.2–7.5 ppm), –CH2_2CN (δ 3.9–4.1 ppm) .
  • Elemental Analysis : Verify %C, %H, %N (theoretical: C 63.39%, H 3.99%, N 9.24%) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity >97% .

Q. Advanced: How can researchers resolve discrepancies in toxicity data across studies?

Methodological Answer:
Contradictions in acute toxicity (e.g., oral LD50_{50} variability) may arise from:

  • Purity Variance : Impurities like unreacted halides or cyanide salts skew results. Use HPLC to confirm purity ≥98% before assays .
  • Model Systems : Compare in vitro (e.g., Annexin apoptosis kits) and in vivo data, noting species-specific metabolic differences .
  • Dose Calibration : Validate concentrations via LC-MS in biological matrices to account for degradation .

Q. Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at room temperature in airtight containers; refrigeration may induce crystallization .
  • Light Sensitivity : Protect from UV exposure using amber glassware to prevent photodegradation .
  • Moisture Control : Add molecular sieves to avoid hydrolysis to 2-chlorophenylacetic acid .

Q. Advanced: What mechanistic insights exist for this compound in apoptosis studies?

Methodological Answer:
In tumor suppression models, the compound:

  • Induces Mitochondrial Dysfunction : Targets voltage-dependent anion channels (VDACs), measured via JC-1 dye fluorescence shift .
  • Modulates Caspase-3 Activity : Quantify cleavage of fluorogenic substrates (e.g., Ac-DEVD-AMC) in lysates .
  • Synergy with Chemotherapeutics : Test combinatorial effects using Chou-Talalay synergy indices in MCF-7 or HeLa cells .

Q. Basic: How is this compound handled safely in laboratory environments?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for weighing .
  • Spill Management : Neutralize with 10% NaOH and adsorb with vermiculite .
  • Waste Disposal : Incinerate in certified facilities with >99% destruction efficiency .

Q. Advanced: How can computational methods predict reactivity or degradation pathways?

Methodological Answer:

  • DFT Calculations : Model reaction pathways (e.g., hydrolysis) using Gaussian09 at B3LYP/6-31G* level to identify transition states .
  • QSAR Models : Predict ecotoxicity (e.g., LC50_{50} in fish) via molecular descriptors like LogP (experimental: 2.41) .
  • MD Simulations : Analyze interactions with cytochrome P450 enzymes to forecast metabolic products .

Properties

IUPAC Name

2-(2-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDUURPIPLIGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182773
Record name (o-Chlorophenyl)acetonitrile
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2856-63-5
Record name (2-Chlorophenyl)acetonitrile
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Record name 2-Chlorobenzyl cyanide
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Record name o-Chlorobenzyl cyanide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chlorobenzyl cyanide
2-Chlorobenzyl cyanide
2-Chlorobenzyl cyanide
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2-Chlorobenzyl cyanide
2-Chlorobenzyl cyanide

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